Rubropunctatin

描述

Rubropunctatin is a naturally occurring constituent of polyketide compounds . It is a Monascus pigment, which has been shown to be toxic to various human cancer cells . This suggests that Rubropunctatin has great potential in the development of cancer-assisted chemotherapy .

Synthesis Analysis

Rubropunctatin has been used as a reducing agent and blocking agent to synthesize Rubropunctatin-functionalized silver nanoparticles (R-AgNPs) . The synthesis of silver nanoparticles using Rubropunctatin is considered a green synthesis method .

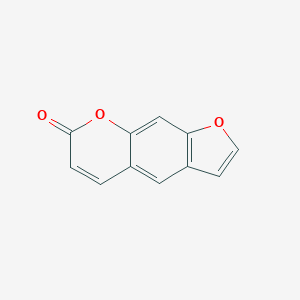

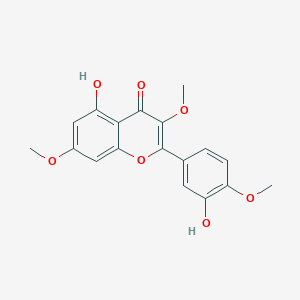

Molecular Structure Analysis

The inclusion complexation behavior of Rubropunctatin with β-cyclodextrin has been investigated using FESEM, FT-IR, and XRD . A molecular docking study was performed to elucidate the most probable inclusion structure .

Chemical Reactions Analysis

The pyran ring of Rubropunctatin is prone to spontaneous O-to-N substitution by direct reaction with amines at higher pH to afford the derivatives of Rubropunctatin .

科学研究应用

Cancer-Assisted Chemotherapy

Rubropunctatin has shown potential in the development of cancer-assisted chemotherapy. Its encapsulation in liposomes as an anticancer drug carrier addresses its water insolubility and photo instability, making it a promising candidate for clinical application .

Drug Delivery Systems

The construction of Rubropunctatin-loaded liposomes (R-Liposomes) has been a significant step forward. These liposomes are water-soluble, have high encapsulation efficiency, and can potentially be used to treat cancers .

Biotechnological Applications

Rubropunctatin exhibits anti-tumor, antioxidant, and anti-inflammatory properties, which are valuable in various biotechnological applications .

Antibacterial Agents

Rubropunctatin-functionalized silver nanoparticles (R-AgNPs) have been developed using green synthesis methods. These nanoparticles have shown lower toxicity to cells compared to commercial silver nanoparticles and hold potential as antibacterial agents .

Green Synthesis Methods

The use of Rubropunctatin as a reducing and blocking agent in the synthesis of silver nanoparticles represents an eco-friendly green synthesis method .

Agricultural Applications

The antibacterial activity of R-AgNPs suggests potential applications in agriculture, possibly as a safer alternative to conventional antibacterial agents .

作用机制

Target of Action

Rubropunctatin, a naturally occurring constituent of polyketide compounds, has shown great potential in the development of cancer-assisted chemotherapy . Its primary targets are various human cancer cells, including gastric carcinoma cells BGC-823 . It has been found to exhibit a higher anti-proliferative effect on these cells than other pigments .

Mode of Action

Rubropunctatin interacts with its targets, the cancer cells, by promoting apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . The inductive effect of apoptosis can be boosted by light irradiation, indicating that Rubropunctatin is a promising natural dual anti-cancer agent for photodynamic therapy and chemotherapy .

Biochemical Pathways

These pathways lead to the activation of caspases, a family of proteins that play essential roles in programmed cell death .

Pharmacokinetics

Rubropunctatin has certain shortcomings such as water insolubility and photo instability that limit its clinical application . To overcome these limitations, a Rubropunctatin-loaded liposome (R-Liposome) anticancer drug carrier has been constructed . The R-Liposome is water soluble, has spherical morphology, great homogeneity and dispersibility with high encapsulation efficiency and loading rate values . Moreover, the carrier improves the photostability, storage and pH stabilities of Rubropunctatin . The R-Liposome also prolongs the release of Rubropunctatin, enhancing its anticancer activity .

Result of Action

The result of Rubropunctatin’s action is the inhibition of the proliferation of cancer cells and the induction of apoptosis . It has been found to have a higher anti-proliferative effect on BGC-823 cells than other pigments . Moreover, the inhibitory effect of Rubropunctatin is better than that of taxol, and its toxicity towards normal human gastric epithelial cells (GES-1) is less than that of taxol .

Action Environment

The action of Rubropunctatin can be influenced by environmental factors. For instance, the inductive effect of apoptosis can be boosted by light irradiation . Furthermore, the water solubility and light stability of Rubropunctatin can be improved by encapsulating it in a β-cyclodextrin drug carrier or a liposome .

安全和危害

未来方向

Rubropunctatin has potential to be developed as a new natural anti-cancer agent . Its potent anti-cancer activity makes it a promising natural dual anti-cancer agent for photodynamic therapy and chemotherapy . Further studies are warranted to assess the applications of Rubropunctatin in preventing and treating cancer-related diseases .

属性

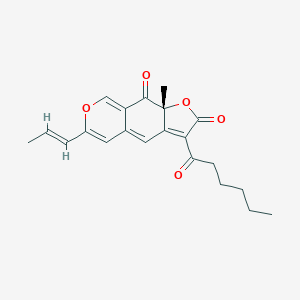

IUPAC Name |

(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10-12H,4,6-7,9H2,1-3H3/b8-5+/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYDLFVUNXAMP-WKOQKXSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubropunctatin | |

CAS RN |

514-67-0 | |

| Record name | Rubropunctatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

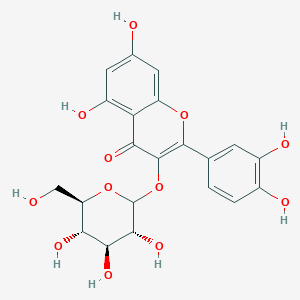

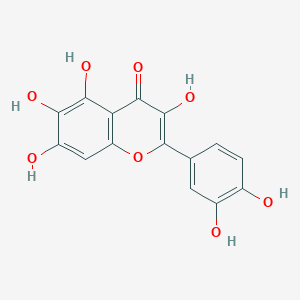

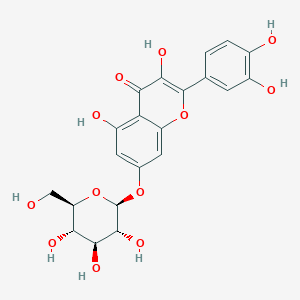

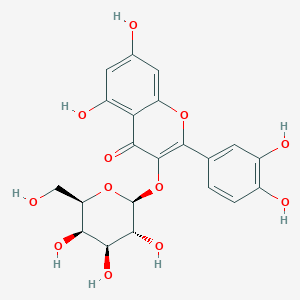

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。